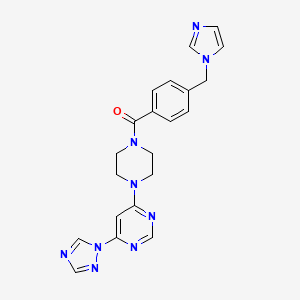

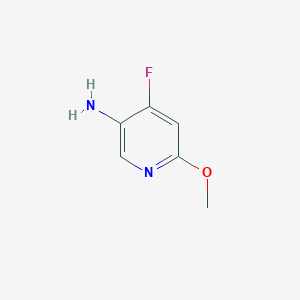

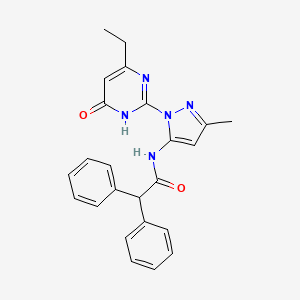

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H21N9O and its molecular weight is 415.461. The purity is usually 95%.

BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound’s 1,2,4-triazole core makes it an interesting candidate for cancer research. Several studies have explored its cytotoxic effects against human cancer cell lines. For instance, a study by Emami et al. reported the synthesis of novel 1,2,4-triazole derivatives, including compounds similar to our target molecule. These derivatives exhibited promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 . Specifically, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxicity at concentrations lower than 12 μM against Hela cells. Additionally, these compounds showed selectivity against cancerous cells while sparing normal cells .

Aromatase Inhibition

The compound’s structural features suggest potential interactions with biological targets. Molecular docking studies have explored its binding modes within the active site of aromatase, an enzyme involved in estrogen biosynthesis. By understanding its mechanism of action, researchers aim to develop novel therapies for hormone-related cancers. Although specific data on our compound are scarce, related 1,2,4-triazole derivatives have been investigated as potential aromatase inhibitors .

Industrial Applications

Beyond its medicinal potential, 1,2,4-triazole derivatives find applications in industry. For instance, they are used in dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys . While this information is not directly tied to our compound, it highlights the versatility of triazole-based molecules.

Antibacterial Properties

In a separate study, novel dihydroindeno- and indeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (related to 1,2,4-triazoles) were synthesized and evaluated for in vitro antibacterial activity. Although not directly related to our compound, it underscores the broader potential of triazole-containing structures .

Emami, L., Sadeghian, S., Mojaddami, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. Read more Fan, W., Zhang, Y., & Zhang, X. (1996). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Media. Frontiers in Chemistry, 9(1), 642614. Read more Pharmaceuticals, 14(3), 224. Read more

properties

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N9O/c31-21(18-3-1-17(2-4-18)12-27-6-5-22-15-27)29-9-7-28(8-10-29)19-11-20(25-14-24-19)30-16-23-13-26-30/h1-6,11,13-16H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPQPLODQWNGQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N9O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2414542.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2414544.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2414546.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2414551.png)

![methyl 2-{[(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2414553.png)